Phenthoate

Description

This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid with an aromatic odor, and exposure occurs by inhalation, ingestion, or contact.

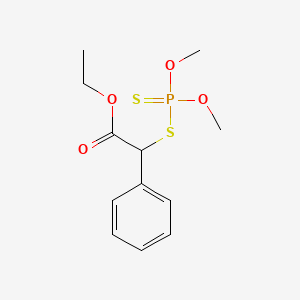

RN given refers to cpd without isomeric designation; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUDJHXFNRLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042280 | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70-80 °C at 2-5X10-5 mm Hg | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165-170 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 @ 20 °C/4 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CRYSTALLINE SOLID | |

CAS No. |

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |

| Record name | Phenthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Papthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 TO 18 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenthoate from Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for phenthoate, an organothiophosphate insecticide, commencing from the readily available starting material, ethyl mandelate. The synthesis involves a two-step process: the conversion of ethyl mandelate to an activated intermediate, ethyl α-bromophenylacetate, followed by a nucleophilic substitution with a salt of O,O-dimethyldithiophosphoric acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from ethyl mandelate is a two-stage process. The initial step involves the activation of the hydroxyl group in ethyl mandelate by converting it into a more effective leaving group, typically a halide. The subsequent and final step is the nucleophilic substitution of this leaving group with a salt of O,O-dimethyldithiophosphoric acid to yield the target molecule, this compound.

Caption: Synthetic pathway of this compound from Ethyl Mandelate.

Experimental Protocols

Step 1: Synthesis of Ethyl α-bromophenylacetate

This procedure details the conversion of ethyl mandelate to ethyl α-bromophenylacetate.

Materials:

-

Ethyl mandelate

-

Phosphorus tribromide

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl mandelate in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl α-bromophenylacetate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound (O,O-dimethyl S-α-ethoxycarbonylbenzyl phosphorodithioate)

This protocol describes the reaction of ethyl α-bromophenylacetate with potassium O,O-dimethyldithiophosphate to yield this compound.

Materials:

-

Ethyl α-bromophenylacetate

-

Potassium O,O-dimethyldithiophosphate

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl α-bromophenylacetate in acetone.

-

To this solution, add potassium O,O-dimethyldithiophosphate in one portion with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated potassium bromide.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound from ethyl mandelate.

Table 1: Reaction Parameters for the Synthesis of Ethyl α-bromophenylacetate

| Parameter | Value |

| Molar Ratio (Ethyl Mandelate : PBr₃) | 3 : 1 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 3 hours |

| Typical Yield | 85 - 95% |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Ethyl α-bromophenylacetate : K Salt) | 1 : 1.1 |

| Solvent | Acetone |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 18 hours |

| Typical Yield | 70 - 85% |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Overall experimental workflow for this compound synthesis.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.

Caption: Mechanism of Acetylcholinesterase inhibition by this compound.

In the presence of this compound, the active site of AChE is phosphorylated, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The (+)-enantiomer of this compound generally exhibits greater insecticidal potency.[1]

Industrial Synthesis Considerations

The industrial production of this compound often begins with the chlorination of either ethyl mandelate or ethyl phenylacetate to generate the key intermediate, alpha-carbethoxybenzyl chloride.[1] This intermediate is then reacted with O,O-dimethyl phosphorodithioic acid or its chloride derivative.[1] The reaction is typically conducted in organic solvents such as toluene or xylene, with a base like triethylamine to neutralize the acid byproduct.[1] Careful control of temperature and pH is essential to maximize the yield and minimize the formation of side products.[1]

References

An In-depth Technical Guide to the Chemical Properties of Phenthoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide widely used in agriculture to control a broad spectrum of pests on crops such as citrus, cotton, rice, and vegetables.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2]

This compound possesses a single stereogenic center at the α-carbon, meaning it exists as a pair of non-superimposable mirror-image molecules known as enantiomers: (R)-phenthoate and (S)-phenthoate.[2] While enantiomers have identical physical and chemical properties in an achiral environment, they exhibit significant differences in biological systems, which are inherently chiral. These differences manifest in their insecticidal efficacy, toxicity, and environmental degradation pathways.[3][4] Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.[2] Understanding the distinct properties of each enantiomer is critical for accurate risk assessment, regulatory oversight, and the development of more selective and environmentally benign pesticides.

Physicochemical Properties of Racemic this compound

In a non-chiral environment, the physical properties of the individual enantiomers are identical to that of the racemic mixture. Key physicochemical data for technical-grade this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | [2] |

| CAS Registry No. | 2597-03-7 | [1] |

| Molecular Formula | C₁₂H₁₇O₄PS₂ | [5] |

| Molecular Weight | 320.4 g/mol | [5][6] |

| Appearance | Colorless crystalline solid (pure); Yellowish to reddish liquid (technical) | [1][6] |

| Melting Point | 17.5 ± 0.5 °C | [5] |

| Density | 1.226 g/cm³ (at 20°C) | [1][5] |

| Vapor Pressure | 5.3 mPa (at 40°C) | [1] |

| Water Solubility | 11 mg/L (at 24-25°C) | [1][5] |

| Partition Coefficient (log Kow) | 3.69 | [1][5] |

| Stability | Relatively stable in neutral and acidic media; hydrolyzes in alkaline conditions. | [5][6] |

Stereochemistry and Differential Biological Activity

The chirality of this compound is central to its biological function. The three-dimensional arrangement of atoms around the stereocenter dictates how each enantiomer interacts with its biological target, acetylcholinesterase.

Insecticidal and Acaricidal Activity

There is a marked difference in the insecticidal potency of the two enantiomers. Research indicates that the (+)-phenthoate enantiomer , identified as (R)-phenthoate , exhibits significantly greater insecticidal activity than its (S)-counterpart.[2][7] This stereoselectivity is attributed to a more favorable binding orientation of the (R)-enantiomer within the active site of the AChE enzyme, leading to more effective inhibition. The development of enantiomerically pure (R)-phenthoate could potentially reduce the required application rates, lowering the overall environmental load and minimizing off-target effects.[7]

Mechanism of Action: Stereospecific Enzyme Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[8] This interaction is highly stereospecific. The active site of AChE is a chiral environment, and it preferentially binds with the enantiomer that has the correct spatial configuration. The (R)-enantiomer fits more precisely into the active site, acting as a more potent inhibitor, while the (S)-enantiomer binds less effectively.

Enantioselective Toxicity

Just as insecticidal activity is enantioselective, so is toxicity to non-target organisms. While specific toxicological data for individual this compound enantiomers is limited, it is a well-established principle for chiral pesticides that enantiomers can differ in their acute and chronic toxicity to mammals, aquatic life, and other beneficial organisms. The enantiomer with lower pesticidal activity may still contribute significantly to off-target toxicity. Therefore, assessing the toxicological profile of each enantiomer is crucial for a complete environmental and health risk assessment.

Environmental Fate and Metabolism

The persistence, degradation, and metabolic pathways of this compound in the environment are also subject to stereoselectivity.

Stereoselective Degradation

Enantiomers can be degraded at different rates by microorganisms in soil and water or by metabolic processes in plants. A field study on citrus demonstrated that (-)-phenthoate degraded faster than its (+)-phenthoate antipode .[4] This resulted in a relative accumulation of the more biologically active (+)-phenthoate, leading to an enrichment of this enantiomer in the environment over time.[4] In soil, the primary degradation pathway for racemic this compound involves hydrolysis to this compound acid, a process driven by soil enzymes.[5][9] This degradation is rapid in moist, microbially active soils but slower under anaerobic or dry conditions.[5][9]

Metabolic Pathways

In mammals, this compound is rapidly metabolized and excreted.[5] The primary metabolic pathways involve both oxidative and hydrolytic reactions. Key transformations include:

-

Oxidative Desulfuration: Conversion of the thione (P=S) group to the more toxic oxon (P=O) form.

-

Hydrolysis: Cleavage of the carboxyester linkage to form this compound acid.

-

Demethylation: Removal of one or both methyl groups from the phosphate moiety.

-

Cleavage of P-S-C linkage. [1]

Identified metabolites in mammals include demethyl this compound, demethyl this compound acid, demethyl this compound oxon acid, and O,O-dimethyl phosphorodithioic and phosphorothioic acids.[1] These metabolic processes can be stereoselective, potentially leading to different metabolite profiles and clearance rates for the R- and S-enantiomers.

Experimental Protocols

Industrial Synthesis and Enantiomeric Resolution

The industrial synthesis of this compound typically produces a racemic mixture.[2] It begins with the chlorination of ethyl mandelate or ethyl phenylacetate to create the intermediate α-carbethoxybenzyl chloride. This is then reacted with O,O-dimethyl phosphorodithioic acid in the presence of a base to form racemic this compound.[2]

Separating the racemate into its constituent enantiomers—a process known as chiral resolution—is essential for studying their individual properties. Common methods include preparative chiral chromatography and simulated moving bed (SMB) chromatography.[7][10] A patented method describes using SMB with a cellulose 3,5-dimethylphenylcarbamate filler to achieve industrial-scale separation.[7]

Protocol: Enantioselective Analysis by HPLC-MS/MS

This protocol is based on the method developed for the determination of this compound enantiomers in plant matrices.[4] It allows for the separation and quantification of (+)- and (-)-phenthoate.

1. Objective: To separate and quantify this compound enantiomers from a sample matrix.

2. Materials and Equipment:

-

Chromatography System: Reversed-Phase High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).

-

Chiral Column: Chiral OJ-RH column.

-

Mobile Phase: Methanol and Water (HPLC grade).

-

Extraction Solvent: Acetonitrile.

-

Sorbent for Cleanup: Graphitized Carbon Black (GCB).

-

Sample Homogenizer, Centrifuge, Vortex Mixer.

3. Chromatographic Conditions:

-

Column: Chiral OJ-RH.

-

Mobile Phase: Isocratic, Methanol:Water (85:15, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 5-10 µL.

-

Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

4. Sample Preparation (QuEChERS-based method):

-

Extraction: Homogenize a 10 g sample (e.g., citrus peel) with 10 mL of acetonitrile.

-

Salting Out: Add anhydrous magnesium sulfate and sodium chloride, vortex thoroughly, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing GCB sorbent. Vortex and centrifuge.

-

Final Solution: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for HPLC-MS/MS analysis.

5. Data Analysis:

-

Identify enantiomer peaks based on retention time.

-

Quantify the concentration of each enantiomer using a calibration curve prepared from analytical standards.

-

Calculate the enantiomer fraction (EF) if necessary to assess stereoselective degradation.

Conclusion

This compound is a chiral insecticide whose biological and environmental effects cannot be fully understood by studying only the racemic mixture. The enantiomers of this compound exhibit significant differences in their insecticidal activity, with the (+)-(R)-enantiomer being substantially more potent.[2][7] Furthermore, they undergo stereoselective degradation in the environment, which can lead to an enrichment of the more active enantiomer.[4] This detailed understanding underscores the necessity for enantiomer-specific research and regulation. For drug development professionals, the principles of stereoselectivity in this compound serve as a relevant case study for how enantiomers can possess vastly different pharmacodynamic and pharmacokinetic profiles. Future research should focus on elucidating the complete toxicological profiles of individual enantiomers and exploring the commercial viability of enantiopure formulations to create more effective and environmentally safer crop protection solutions.

References

- 1. coromandel.biz [coromandel.biz]

- 2. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 6. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106632463A - Preparation method and use of this compound stereoisomer - Google Patents [patents.google.com]

- 8. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, an organothiophosphate (OTP) insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide delineates the molecular mechanism of this inhibition, from metabolic activation to the phosphorylation of the enzyme's active site. It includes a summary of relevant kinetic data, a detailed experimental protocol for assessing AChE inhibition, and visual diagrams to illustrate the key pathways and processes involved. Understanding this mechanism is crucial for the fields of toxicology, environmental science, and the development of potential antidotes.

Core Mechanism of Action

The primary toxicological action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which manifests as a cholinergic crisis.[1]

The mechanism of AChE inhibition by this compound is a multi-step process characteristic of organothiophosphate insecticides.

Metabolic Bioactivation: Thion to Oxon Conversion

This compound in its original form is a phosphorothioate (P=S), also known as a 'thion'. Thions are poor inhibitors of AChE. To become a potent inhibitor, this compound must undergo metabolic bioactivation, primarily in the liver. This process, known as oxidative desulfuration, is catalyzed by cytochrome P450 (CYP450) monooxygenases.[2][3] The sulfur atom is replaced by an oxygen atom, converting this compound into its oxygen analog, this compound oxon (P=O).[4][5] This 'oxon' form is a significantly more potent inhibitor of AChE.[6]

Irreversible Inhibition by Phosphorylation

The active this compound oxon acts as a substrate analog for acetylcholine. It binds to the active site of AChE, which contains a catalytic triad, including a critical serine residue (Ser-203). Instead of being hydrolyzed like acetylcholine, the this compound oxon phosphorylates the hydroxyl group of the serine residue.[7] This forms a stable, covalent phosphorus-serine bond.

The resulting phosphorylated enzyme is functionally inactive. The dephosphorylation (hydrolysis) of this complex is an extremely slow process, taking hours to days, rendering the inhibition effectively irreversible.[7]

"Aging" of the Enzyme-Inhibitor Complex

Following phosphorylation, the enzyme-inhibitor complex can undergo a process called "aging." This process involves the cleavage of one of the alkyl (methoxy) groups from the phosphorus atom. This dealkylation further strengthens the bond between the organophosphate and the enzyme, making it completely resistant to reactivation by standard antidotes like oximes.[8] The rate of aging varies for different organophosphates.

Quantitative Data on AChE Inhibition

Specific in-vitro kinetic data for this compound, such as IC₅₀ (half-maximal inhibitory concentration) and bimolecular rate constants (kᵢ), are not widely reported in the available literature. However, data from studies on its oxon form and structurally similar organophosphates provide insight into its inhibitory potential.

The acute oral toxicity of this compound oxon in rats is an LD₅₀ of 63 mg/kg, indicating high toxicity.[6] In feeding studies, this compound has been shown to significantly depress erythrocyte cholinesterase activity in rats at doses of 30 mg/kg and above.[6]

For context, the table below presents kinetic constants for other well-studied organophosphate oxons. These values are typically determined through in-vitro assays with purified or recombinant AChE. The bimolecular rate constant (kᵢ) is a key measure of inhibitory potency, incorporating both the affinity of the inhibitor for the enzyme (Kₐ) and the rate of phosphorylation (kₚ).[8][9]

| Inhibitor (Oxon Form) | Enzyme Source | kᵢ (Inhibitory Rate Constant) | Kₐ (Association Constant) | kₚ (Phosphorylation Constant) | Reference |

| Paraoxon | Rat Brain AChE | 0.0216 nM⁻¹h⁻¹ (at 1-100 nM) | - | - | [7] |

| Chlorpyrifos-oxon | Rat Brain AChE | 0.206 nM⁻¹h⁻¹ (at 1-100 nM) | Higher than Paraoxon | - | [7][8] |

| Methamidophos | Brain AChE | 6.3 µM⁻¹min⁻¹ | Lower than Acephate | 0.13 min⁻¹ | [9] |

Note: The absence of specific values for this compound in this table highlights a gap in the publicly available research data.

Experimental Protocol: In-Vitro AChE Inhibition Assay

The most common method for determining AChE activity and assessing inhibition is the colorimetric assay developed by Ellman.[10][11][12] This assay is suitable for high-throughput screening and kinetic analysis.

Principle

The Ellman method uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[11] The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[12]

Materials & Reagents

-

Enzyme: Purified or recombinant AChE, or a homogenate from a biological source (e.g., rat brain).[13]

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Inhibitor: this compound (or its oxon form) dissolved in a suitable solvent (e.g., methanol, DMSO, ensuring final solvent concentration does not affect enzyme activity).[15]

-

Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 412 nm, incubator.

Assay Procedure (96-well plate format)

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor (this compound) in the assay buffer. Protect DTNB and ATCI solutions from light.

-

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Blank wells: Buffer + DTNB + ATCI (no enzyme).

-

Control wells (100% activity): Buffer + AChE solution + DTNB + solvent vehicle (no inhibitor).

-

Test wells: Buffer + AChE solution + DTNB + varying concentrations of this compound solution.

-

-

-

Pre-incubation:

-

Add the buffer, AChE solution, and DTNB to all wells except the blanks.

-

Add the this compound solution (or solvent vehicle for control) to the appropriate wells.

-

Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[12]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

-

For kinetic analysis (e.g., determining Kₘ, Vₘₐₓ, and the mode of inhibition), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor.[13][14]

-

Physiological Consequences of Inhibition

The irreversible inhibition of AChE by this compound has profound physiological consequences stemming from the accumulation of acetylcholine at synapses and neuromuscular junctions.

This overstimulation leads to a toxidrome known as a cholinergic crisis, which is characterized by:

-

Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchospasm.

-

Nicotinic effects: Muscle fasciculations, cramping, and eventually flaccid paralysis due to depolarization blockade. Paralysis of the respiratory muscles is a primary cause of death.

-

Central Nervous System (CNS) effects: Seizures, respiratory depression, and coma.

Conclusion

This compound operates as a classic organothiophosphate pro-insecticide, requiring metabolic conversion to its active oxon form. The this compound oxon then acts as an irreversible inhibitor of acetylcholinesterase by forming a stable, covalent bond with the serine residue in the enzyme's active site. This inhibition leads to an accumulation of acetylcholine and a subsequent life-threatening cholinergic crisis. While the qualitative mechanism is well-understood, a notable gap exists in the literature regarding specific in-vitro kinetic constants for this compound's interaction with AChE. Further research using established methodologies, such as the Ellman assay, is warranted to precisely quantify its inhibitory potency and aid in the development of more effective risk assessments and medical countermeasures.

References

- 1. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 7. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 15. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Biochemical Pathways of Phenthoate Metabolism in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenthoate, an organothiophosphate insecticide, undergoes extensive metabolic biotransformation in mammals, leading to its detoxification and excretion. This process is primarily carried out in the liver by a concert of enzymatic reactions involving oxidation, hydrolysis, and conjugation. The key enzyme families implicated in this compound metabolism are the Cytochrome P450 (CYP) monooxygenases, carboxylesterases, and glutathione S-transferases (GSTs). Understanding these metabolic pathways is crucial for assessing the toxicological risk of this compound exposure and for the development of potential therapeutic interventions in cases of poisoning. This guide provides a detailed overview of the biochemical pathways of this compound metabolism, supported by available quantitative data, experimental methodologies, and visual representations of the metabolic processes.

Core Metabolic Pathways of this compound

The metabolism of this compound in mammals proceeds through three principal pathways:

-

Oxidative Desulfuration: This activation pathway is catalyzed by Cytochrome P450 enzymes and involves the conversion of the parent this compound (a thiono-compound) to its more toxic oxygen analog, this compound oxon (a P=O compound). This compound oxon is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity.[1]

-

Hydrolytic Cleavage: Carboxylesterases play a crucial role in the detoxification of this compound by hydrolyzing the carboxylester linkage. This reaction yields this compound acid and ethanol.[1] This is a significant detoxification step as this compound acid is a less toxic metabolite.

-

Glutathione Conjugation: Glutathione S-transferases mediate the conjugation of glutathione to either the parent compound or its metabolites, facilitating their excretion. This pathway involves the demethylation of this compound, leading to the formation of desmethyl this compound.[1]

These primary reactions are often followed by further metabolic steps, resulting in a variety of water-soluble metabolites that are readily eliminated from the body, primarily through urine.[1]

Key Metabolites of this compound

Several metabolites of this compound have been identified in various mammalian species. The major metabolites include:

-

This compound acid: Formed via hydrolysis by carboxylesterases.[1]

-

Desmethyl this compound: A product of glutathione S-transferase activity.[1]

-

This compound oxon: The toxic oxygen analog formed by CYP-mediated oxidation.

-

Demethyl this compound oxon acid: A significant metabolite found in human poisoning cases, likely formed from the rapid degradation of this compound oxon by carboxylesterase or glutathione transferase.[2]

-

Demethyl this compound S-isomer and Demethyl this compound acid S-isomer: Also identified in human poisoning cases.[2]

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism helps in understanding the kinetics and relative importance of different metabolic pathways. The following tables summarize the available quantitative information.

Table 1: this compound and Metabolite Residues in Tissues of Lactating Dairy Cattle

| Tissue | Total ¹⁴C Residue (mg/kg as parent compound at 20 mg/kg dose rate) |

| Liver | Major component: 8% of total ¹⁴C residues |

| Kidney | Data not specified |

| Muscle | No detectable residues at 1 and 5 mg/kg dose rates |

| Fat | No detectable residues at 1 and 5 mg/kg dose rates |

Source: Wargo, Anonym. 1979, as cited in INCHEM, 1980.[1]

Table 2: Urinary Excretion of this compound Metabolites in Mice

| Time Post-Administration | Percentage of Administered Radioactivity in Urine |

| 24 hours | > 90% |

Source: Takade et al., 1976, as cited in INCHEM, 1980.[1]

Experimental Protocols

The study of this compound metabolism relies on a combination of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the oxidative metabolism of this compound by CYP enzymes.

Objective: To determine the rate of this compound metabolism and identify the metabolites formed by liver microsomes.

Materials:

-

Pooled liver microsomes (from human, rat, or other species of interest)

-

This compound solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound solution to the pre-warmed incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining this compound and the formed metabolites.

-

Data Analysis: Determine the rate of this compound depletion and metabolite formation. Enzyme kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.[3]

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the absorption, distribution, metabolism, and excretion of this compound.

Objective: To identify and quantify this compound and its metabolites in urine, feces, and plasma of rats following oral administration.

Materials:

-

Male Wistar rats

-

¹⁴C-labeled this compound

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter for radioactivity measurement

-

HPLC and/or mass spectrometry for metabolite profiling

Procedure:

-

Dosing: Administer a single oral dose of ¹⁴C-labeled this compound to rats.

-

Sample Collection: House the rats in individual metabolic cages and collect urine and feces at predetermined time intervals (e.g., 6, 12, 24, 48, 72, and 96 hours) post-dosing. Collect blood samples at various time points via a suitable method (e.g., tail vein).

-

Sample Processing:

-

Urine and Feces: Homogenize fecal samples. Measure the total radioactivity in urine and fecal homogenates using a scintillation counter.

-

Plasma: Separate plasma from blood samples by centrifugation.

-

-

Metabolite Profiling:

-

Extract metabolites from urine, fecal homogenates, and plasma using appropriate organic solvents.

-

Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the radioactive metabolites.

-

Identify the structure of the metabolites using mass spectrometry (LC-MS/MS or GC-MS).

-

-

Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces over time. Determine the concentration-time profiles of this compound and its metabolites in plasma.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways of this compound metabolism in mammals.

Caption: Primary metabolic pathways of this compound in mammals.

Caption: Experimental workflow for in vitro this compound metabolism.

Conclusion

The metabolism of this compound in mammals is a complex process involving multiple enzymatic pathways that primarily lead to the detoxification and elimination of the compound. The balance between the activation pathway (oxidative desulfuration) and the detoxification pathways (hydrolysis and glutathione conjugation) is a key determinant of this compound's toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, which is essential for researchers in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the specific CYP isozymes involved and to obtain more detailed quantitative kinetic data for each metabolic reaction, which will allow for more accurate risk assessment and the development of more effective countermeasures in cases of exposure.

References

Phenthoate Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of phenthoate, an organothiophosphate insecticide, in soil and water environments. Understanding the fate of this compound and the formation of its degradation products is crucial for assessing its environmental impact and ensuring the safety of ecosystems and human health. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the complex degradation pathways.

Quantitative Data on this compound Degradation

The degradation of this compound is influenced by a variety of environmental factors, including soil type, pH, temperature, and microbial activity. The following tables summarize the available quantitative data on the degradation rates and product formation of this compound in soil and water.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature (°C) | Half-life (t½) | Aerobic/Anaerobic | Reference |

| Sandy Loam | 25 | 3.2 days (77.0 hours) | Not Specified | [1] |

| Silty Clay Loam | Not Specified | 50% degradation within 10 days | Aerobic | [2] |

| Clay | Not Specified | 50% degradation within 10 days | Aerobic | [2] |

| Sandy Loam | Not Specified | 50% degradation within 10 days | Aerobic | [2] |

| Fine Sandy Loam (drier) | Not Specified | >75 days for 38% degradation | Not Specified | [2] |

Note: Degradation rates can vary significantly based on soil moisture content and microbial populations.

Table 2: Hydrolysis of this compound in Water

| pH | Temperature (°C) | Half-life (t½) | Degradation after 28 days (%) | Major Products | Reference |

| 6.0 | 24.5 ± 1 | - | 55% | This compound acid, Desmethyl this compound | [3] |

| 7.0 | 24.5 ± 1 | - | 79% | This compound acid | [3] |

| 8.0 | 24.5 ± 1 | ~12 days | 78% | This compound acid | [2][3] |

| 9.7 | Not Specified | - | ~25% after 20 days | Not Specified | [3] |

Table 3: Major Degradation Products of this compound

| Degradation Product | Soil | Water | Formation Pathway |

| This compound acid | Yes | Yes | Hydrolysis, Microbial degradation |

| This compound oxon | Yes (traces) | Yes | Photolysis, Oxidation |

| Desmethyl this compound | Yes | Yes | Hydrolysis |

| Mandelic acid | Yes | No | Further degradation |

| Ethyl mandelate | No | Yes | Photolysis |

| O,O-Dimethyl phosphorothioic acid | Yes | No | Further degradation |

| O,O-Dimethyl phosphorodithioic acid | Yes | No | Further degradation |

| Bis-[alpha-(carboethoxy)benzyl] disulfide | Yes | No | Further degradation |

Experimental Protocols for this compound Degradation Studies

The following sections outline the methodologies commonly employed in the study of this compound degradation in soil and water, based on established guidelines and scientific literature.

Soil Degradation Studies (Following OECD Guideline 307)

Aerobic and anaerobic transformation of this compound in soil are typically investigated following the OECD Test Guideline 307.[4][5][6][7]

2.1.1. Test System:

-

Soils: At least two different soil types are recommended, characterized for texture (e.g., sandy loam, clay loam), organic carbon content, pH, and microbial biomass.[8][9]

-

Test Substance: 14C-labeled this compound (radiolabelled on the phenyl ring or another stable position) is used to trace the parent compound and its degradation products.

-

Application: The test substance is applied to the soil at a concentration relevant to agricultural practices.

2.1.2. Incubation Conditions:

-

Aerobic: Soil moisture is maintained at 40-60% of maximum water holding capacity. The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) and continuously purged with humidified air to maintain aerobic conditions.[5][7] Volatile organic compounds and 14CO2 are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

2.1.3. Sampling and Analysis:

-

Soil samples are collected at various time intervals over a period of up to 120 days.[4][5]

-

Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water) to recover this compound and its degradation products.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and major metabolites. Identification of degradation products is typically confirmed by co-chromatography with authentic standards and by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] Non-extractable residues are quantified by combustion analysis.

Water Hydrolysis Studies (Following OECD Guideline 111)

The hydrolysis of this compound as a function of pH is investigated according to the OECD Test Guideline 111.[12][13][14]

2.2.1. Test System:

-

Water: Sterile, buffered aqueous solutions are used at a range of pH values relevant to the environment (e.g., pH 4, 7, and 9).[12][14]

-

Test Substance: A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions.

2.2.2. Incubation Conditions:

-

The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.[12][15]

2.2.3. Sampling and Analysis:

-

Aliquots of the test solutions are taken at various time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products are determined by HPLC with UV or MS detection.[3][16]

Photolysis Studies in Water

2.3.1. Test System:

-

Water: Sterile, buffered aqueous solutions or natural water samples are used.

-

Test Substance: this compound is dissolved in the water at a known concentration.

2.3.2. Irradiation:

-

The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).[17] Control samples are kept in the dark to account for abiotic and biotic degradation not induced by light.

2.3.3. Sampling and Analysis:

-

Samples are collected at different time points during irradiation.

-

Analysis: The concentration of this compound and its photoproducts are analyzed using HPLC with UV or MS detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile and semi-volatile degradation products.[18][19]

Degradation Pathways of this compound

The degradation of this compound proceeds through several pathways, including hydrolysis, oxidation, and microbial metabolism. The following diagrams, generated using the DOT language, illustrate the key transformation processes in soil and water.

Hydrolytic and Microbial Degradation Pathway

Photodegradation Pathway in Water

Integrated Degradation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. fera.co.uk [fera.co.uk]

- 8. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. farm.ucl.ac.be [farm.ucl.ac.be]

- 14. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 15. pangea.stanford.edu [pangea.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 18. agilent.com [agilent.com]

- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]

The Environmental Fate and Persistence of Phenthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, an organophosphate insecticide, has been utilized in agriculture to control a broad spectrum of chewing and sucking insects on various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation, mobility, and bioaccumulation of this compound in the environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

A foundational understanding of a pesticide's environmental behavior begins with its physicochemical properties. These properties influence its distribution and persistence in different environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇O₄PS₂ | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| Water Solubility | ~10 mg/L at 24°C | [2] |

| Vapor Pressure | 4 x 10⁻⁵ torr at 40°C | [2] |

| Octanol-Water Partition Coefficient (log P) | 3.69 - 3.82 | [2] |

| Soil Adsorption Coefficient (Koc) | 2420 (estimated) | [3] |

Environmental Fate and Persistence

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, microbial degradation, and mobility.

Degradation in Soil

This compound degradation in soil is a critical process influencing its persistence and potential for off-site transport. Both aerobic and anaerobic conditions contribute to its breakdown.

Aerobic Soil Metabolism:

Under aerobic conditions, this compound is primarily degraded by soil microorganisms. The major degradation product formed is this compound acid, resulting from the hydrolysis of the carboethoxy group[2][4]. Further microbial degradation can lead to the mineralization of this compound acid to carbon dioxide[2][4].

Anaerobic Soil Metabolism:

In the absence of oxygen, the degradation of this compound is generally slower. While this compound acid is also formed under anaerobic conditions, its subsequent degradation is significantly retarded compared to aerobic conditions[2][4].

Quantitative Data: Soil Degradation Half-Lives (DT₅₀)

| Soil Type | Condition | Half-life (DT₅₀) | Reference |

| Silty Clay Loam, Clay, Sandy Loam | Aerobic | < 10 days | [3] |

| Fine Sandy Loam (drier) | Aerobic | 62% remaining after 75 days | [3] |

| Moist Sandy Loam | Aerobic/Anaerobic | Rapid degradation | [4] |

| Moist Silty Clay Loam | Aerobic/Anaerobic | Rapid degradation | [4] |

| Not Specified | Laboratory, 25°C | 3.2 days (77.0 hours) | [5] |

Degradation in Aquatic Systems

This compound's fate in water is influenced by hydrolysis and photolysis, with the rate of degradation being pH-dependent.

Hydrolysis:

This compound is relatively stable in acidic to neutral water but hydrolyzes more rapidly under alkaline conditions[2][3]. The primary hydrolysis products are this compound acid, desmethyl this compound, and this compound oxon was not detected in one study but demethyl this compound oxone was mentioned as a major product in another[2][3][6].

Quantitative Data: Hydrolysis Half-Life

| pH | Temperature | Half-life | Reference |

| 6 | 24.5 ± 1°C | > 28 days (45% remaining) | [2] |

| 7 | 24.5 ± 1°C | > 28 days (21% remaining) | [2] |

| 8 | 24.5 ± 1°C | ~12 days | [2][3][6] |

| 9.7 | Not Specified | ~25% degradation in 20 days | [2][3] |

Aqueous Photolysis:

Sunlight can accelerate the degradation of this compound in water. Photodegradation can lead to the formation of this compound oxon, demethyl this compound, mandelic acid, and other products[6]. One study reported a very short decomposition half-life of 11 minutes under sunlight, which suggests that photolysis can be a significant degradation pathway[3].

Quantitative Data: Aqueous Photolysis Half-Life

| Condition | Half-life | Reference |

| Sunlight | 11 minutes | [3] |

Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is determined by its adsorption to soil particles. The soil adsorption coefficient (Koc) provides an indication of this potential.

Quantitative Data: Soil Adsorption and Mobility

| Parameter | Value | Interpretation | Reference |

| Koc | 2420 (estimated) | Slight mobility | [3] |

Leaching studies have shown that the majority of this compound and its metabolites are retained in the upper layers of the soil, with only a small fraction of the applied radioactivity being found in the leachate, particularly in soils with higher organic matter and clay content[2].

Bioaccumulation

This compound has the potential to accumulate in aquatic organisms, as indicated by its octanol-water partition coefficient and measured bioconcentration factors (BCF).

Quantitative Data: Bioconcentration Factor (BCF)

| Organism | BCF Value | Reference |

| Carp | 3.7 - 34 | [3] |

| Topmouth Gudgeon | 36 | [3] |

| Willow Shiners | 713 | [3] |

These values suggest a high potential for bioconcentration in aquatic organisms[3].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. The following sections outline the typical experimental protocols for key studies, based on OECD guidelines.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled (e.g., ¹⁴C-phenthoate) or non-labeled this compound to the buffer solutions. The concentration should be less than half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and its hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Gas Chromatography (GC) with a suitable detector.

-

Data Analysis: Determine the hydrolysis rate constant (k) and the half-life (DT₅₀) for each pH.

Aerobic and Anaerobic Soil Metabolism (based on OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH). Sieve the soils and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C-phenthoate) to the soil samples at a concentration relevant to the recommended application rate.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for this compound and its metabolites using techniques like HPLC or GC coupled with mass spectrometry (MS) or other suitable detectors. Quantify the evolved ¹⁴CO₂ and non-extractable residues.

-

Data Analysis: Determine the degradation half-lives (DT₅₀) for this compound and major metabolites and propose a degradation pathway.

Aqueous Photolysis (based on OECD Guideline 316)

Objective: To determine the rate of photolytic degradation of this compound in water.

Methodology:

-

Solution Preparation: Prepare a sterile aqueous solution of this compound (radiolabeled or non-labeled) in a buffer at a relevant pH.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and reported.

-

Exposure: Irradiate the test solutions in quartz tubes at a constant temperature. Run a parallel set of samples in the dark as a control to measure hydrolysis and other non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples for the concentration of this compound and its photoproducts using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Adsorption/Desorption (based on OECD Guideline 106)

Objective: To determine the soil adsorption coefficient (Koc) of this compound.

Methodology:

-

Soil Selection: Use a minimum of three different soil types with a range of organic carbon content, pH, and texture.

-

Equilibration: Prepare a series of solutions of radiolabeled this compound in 0.01 M CaCl₂. Add a known mass of soil to each solution and shake at a constant temperature until equilibrium is reached.

-

Adsorption Phase: Centrifuge the samples and analyze the supernatant for the concentration of this compound. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and shake again to reach a new equilibrium. Analyze the supernatant to determine the amount of this compound desorbed.

-

Data Analysis: Calculate the adsorption (Kd) and desorption coefficients for each soil. Normalize these values to the organic carbon content of the soil to obtain Koc.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the environmental fate of this compound can aid in understanding the relationships between different degradation products and the overall experimental approach.

Caption: Aerobic and anaerobic degradation pathway of this compound in soil.

Caption: Hydrolysis and photolysis degradation pathways of this compound in water.

References

- 1. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide on the Toxicokinetics and Dermal Absorption of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and dermal absorption of phenthoate, an organothiophosphate insecticide. While specific quantitative data on the dermal absorption and systemic toxicokinetic parameters of this compound are limited in publicly available literature, this document synthesizes the known metabolic pathways, mechanism of action, and relevant toxicological data. Furthermore, it provides detailed experimental protocols for assessing dermal absorption, which can be applied to this compound and other agrochemicals, and contextualizes dermal exposure through regulatory default values.

Toxicokinetics of this compound

Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. For this compound, the primary route of exposure in occupational settings is dermal, though oral and inhalation routes are also possible.

Absorption, Distribution, and Excretion

Following oral administration in mice, this compound is rapidly absorbed, distributed, and its metabolites are excreted.[1] Studies using radiolabelled this compound (¹⁴C or ³²P) at doses from 17 to 161 mg/kg showed that all administered radioactivity was recovered within 24 hours, with over 90% found in the urine and the remainder in the feces.[1] This indicates rapid and extensive systemic absorption and subsequent clearance following ingestion. The major residues identified in urine were water-soluble degradation products.[1]

While specific studies detailing the distribution of this compound to various tissues after dermal exposure are scarce, its lipophilic nature (LogP = 3.69) suggests it has the potential to distribute into fatty tissues.[1][2]

Table 1: Qualitative Toxicokinetic Profile of this compound (Oral Administration)

| Parameter | Observation in Mammals | Citation |

| Absorption | Rapidly absorbed following oral administration. | [1] |

| Metabolism | Rapid and extensive biotransformation. | [1] |

| Excretion | Predominantly via urine (>90%) within 24 hours. | [1] |

Biotransformation (Metabolism)

This compound undergoes extensive metabolism in mammals through a combination of oxidative and hydrolytic pathways, which is a common feature of organophosphorus compounds.[1] The primary metabolic pathways include:

-

Oxidative Desulfuration: The cytochrome P450 enzyme system converts the parent this compound (a thion, P=S) to its more toxic oxygen analog, this compound oxon (a P=O compound). This oxon is a much more potent inhibitor of acetylcholinesterase.[2]

-

Hydrolysis: Esterase enzymes cleave the carboxylester linkage, leading to the formation of this compound acid. This is a major detoxification pathway.[1]

-

Demethylation: The methoxy groups attached to the phosphorus atom can be removed, resulting in metabolites like desmethyl this compound.[1][2]

In a human poisoning case, the main metabolites identified in plasma and urine were this compound acid and demethyl this compound oxon acid.[3][4] Notably, the highly toxic this compound oxon was not detected, suggesting it was likely formed but then rapidly degraded by carboxylesterases or glutathione transferases.[3][4] In a study on a lactating cow, the primary urinary metabolites were identified as this compound acid and desmethyl this compound acid.[1]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Dermal Absorption of this compound

The skin is a primary barrier to xenobiotics, but its lipophilic nature allows for the penetration of compounds like this compound. The rate and extent of dermal absorption are critical for risk assessment.

Quantitative Dermal Absorption Data

In the absence of chemical-specific data, regulatory bodies like the European Food Safety Authority (EFSA) provide default dermal absorption values for pesticide risk assessment based on the formulation type and whether it is a concentrate or a diluted, in-use product.[5] These values provide a conservative estimate for exposure modeling.

Table 2: EFSA Default Dermal Absorption Values for Pesticide Formulations

| Formulation Type | Product Form | Default Dermal Absorption (%) |

| Water-based/dispersed or solid | Concentrate | 10% |

| In-use dilution | 50% | |

| Organic solvent-based or other types | Concentrate | 25% |

| In-use dilution | 70% | |

| Source: Based on EFSA guidance, these values are used for risk assessment when specific experimental data are unavailable.[5] |

It is generally observed that the relative percentage of a substance absorbed through the skin is inversely related to the concentration applied.[5] This is attributed to the saturation of the skin's absorption capacity at higher dermal loadings.[5]

Mechanism of Toxic Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6][7]

The process is as follows:

-

Activation: this compound is metabolically converted to this compound oxon.

-